2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Adenosine Receptor A2A Antagonist GPCR Pharmacology

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 31052-96-7) is a privileged scaffold with demonstrated adenosine A2A receptor binding (Ki 6.0 nM) and 16.7-fold higher potency than the 6-amino regioisomer. The 8-amino group enables diversification via amide coupling, reductive amination, or linker installation for PROTAC development and chemical probe synthesis. The 2-phenyl substituent provides key hydrophobic contacts, while the primary amine maintains hydrogen bonding capacity essential for kinase (JAK/PI3K) target engagement. With validated bioanalytical methods available for the phenyl-13C6 isotopolog, this building block accelerates SAR-driven medicinal chemistry and preclinical pharmacokinetic studies.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 31052-96-7
Cat. No. B1655051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
CAS31052-96-7
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)N
InChIInChI=1S/C12H10N4/c13-10-7-4-8-16-12(10)14-11(15-16)9-5-2-1-3-6-9/h1-8H,13H2
InChIKeyJWQSFUYXSHBRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 31052-96-7): Procurement-Ready Scaffold with Defined Adenosine Receptor and Kinase Activity Profiles


2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 31052-96-7; molecular formula C12H10N4; molecular weight 210.23) is a heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]pyridine class, a privileged scaffold recognized for its presence in multiple FDA-approved drugs including the JAK1 inhibitor Filgotinib and the HER2-targeting tyrosine kinase inhibitor Tucatinib . The compound incorporates a primary amine at the 8-position and a phenyl substituent at the 2-position on the triazolopyridine bicyclic core, with predicted physicochemical properties including a pKa of 3.62 ± 0.30 and a LogP value consistent with drug-like small molecules . This scaffold has been extensively characterized in medicinal chemistry contexts for adenosine receptor antagonism, kinase inhibition, and anti-inflammatory applications .

Why 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine Cannot Be Replaced by Generic Triazolopyridine Analogs


Within the triazolopyridine class, seemingly minor structural variations produce substantial and quantifiable differences in receptor selectivity, metabolic stability, and in vitro potency. The 8-amino group and the 2-phenyl substituent each exert distinct contributions to molecular recognition that cannot be recapitulated by alternative substitution patterns such as the 6-amino regioisomer (CAS 31052-93-4) or the unsubstituted parent scaffold (CAS 31052-95-6) . For example, the 8-amino-2-aryl motif has been demonstrated to confer adenosine A2A receptor binding with Ki values in the nanomolar range, whereas the 6-amino isomer exhibits a fundamentally altered selectivity profile across adenosine receptor subtypes [1]. Furthermore, the electron-donating primary amine at the 8-position directly influences the electronic properties of the triazolopyridine core and its capacity for hydrogen bonding interactions with kinase active sites, a factor that renders simple analog substitution inadequate for maintaining target engagement in JAK and PI3K inhibition programs . The quantitative evidence below establishes precisely why this specific compound provides differentiated performance metrics compared to its closest structural neighbors.

Quantitative Differentiation Evidence for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine Against Structural Analogs and Functional Alternatives


Adenosine A2A Receptor Affinity: Ki of 6.0 nM Establishes Potency Comparable to Reference Antagonist ZM241385

In direct radioligand competition binding assays using [3H]ZM241385 as the tracer ligand on human A2A adenosine receptors expressed in HEK293 cell membranes, 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine demonstrated a Ki value of 6.0 ± 1.2 nM (n=3 independent determinations) [1]. This affinity is comparable to the reference antagonist ZM241385 (Ki = 1.4 nM) and represents a 16.7-fold improvement in binding potency relative to the 6-amino regioisomer 6-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyridine (Ki = 100 nM) [2].

Adenosine Receptor A2A Antagonist GPCR Pharmacology

Adenosine A3 Receptor Selectivity: 2.5-Fold Superiority Over L-249313 with Reduced A1 Off-Target Binding

Functional antagonism assays performed on CHO cells stably expressing human adenosine receptor subtypes revealed that 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine inhibits A3 receptor-mediated cAMP accumulation with an IC50 value of 15.0 ± 3.2 nM [1]. In comparison, the structurally distinct A3 antagonist L-249313 exhibited an IC50 of 38 nM under identical assay conditions, corresponding to a 2.5-fold potency advantage for the triazolopyridine scaffold [2]. Selectivity profiling against A1 receptors yielded an IC50 of 1,200 nM, establishing a selectivity ratio of 80:1 in favor of A3 over A1 antagonism.

Adenosine Receptor A3 Antagonist Receptor Selectivity

Stable Isotope-Labeled Analog Differentiates This Scaffold as a Validated Internal Standard for Quantitative LC-MS/MS Bioanalysis

A phenyl-13C6 isotopically labeled derivative of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine has been synthesized, characterized, and validated as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods . In plasma stability assessments, the unlabeled parent compound demonstrated 87.3 ± 4.1% remaining after 120 minutes of incubation in human plasma at 37°C, with the 13C6-labeled analog exhibiting identical chromatographic retention time (tR = 2.84 min) and ionization efficiency, enabling precise matrix-matched quantification across the calibration range of 1-1,000 ng/mL with intra-assay precision (CV) <6.8% .

Bioanalysis LC-MS/MS Internal Standard Pharmacokinetics

Antiproliferative Activity in HCT-116 Colon Carcinoma: 6-Bromo Derivative Outperforms Cisplatin with IC50 of 28 μM vs 35 μM

In a structure-activity relationship study of 2-(substituted)phenyl-1,2,4-triazolo[1,5-a]pyridines evaluated for in vitro antitumor activity, the 6-bromo derivative of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (designated compound 1e) exhibited an IC50 value of 28 μM against the HCT-116 human colorectal carcinoma cell line, representing a 20% improvement in potency compared to cisplatin (IC50 = 35 μM) [1]. Under identical MTT assay conditions, the unsubstituted parent scaffold 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine showed an IC50 of 52 μM, and the 6-methoxy analog (compound 1w) demonstrated an IC50 of 31 μM [2].

Anticancer Cytotoxicity Colorectal Cancer HCT-116

Recommended Procurement and Research Applications for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine Based on Validated Performance Data


Adenosine A2A or A3 Receptor Antagonist Lead Optimization Programs

Given its Ki of 6.0 nM at A2A receptors and IC50 of 15 nM at A3 receptors with 80-fold selectivity over A1 [1], this compound serves as an optimal starting scaffold for medicinal chemistry efforts targeting adenosine receptor modulation. Its performance relative to the 6-amino regioisomer (16.7-fold less potent at A2A) and L-249313 (2.5-fold less potent at A3) provides a validated baseline for SAR expansion. Researchers can utilize the 8-amino group for amide coupling or reductive amination while retaining the core pharmacophore required for adenosine receptor engagement.

Anticancer Scaffold Development with Cisplatin-Benchmarked Potency

The demonstrated antiproliferative activity of the 6-bromo derivative (IC50 = 28 μM in HCT-116 cells, 20% more potent than cisplatin at 35 μM) [2] supports procurement of the 8-amino-2-phenyl scaffold for oncology-focused medicinal chemistry. The primary amine handle at the 8-position enables diversification through amide bond formation, sulfonamide synthesis, or urea coupling, allowing systematic exploration of substituent effects on cytotoxicity while maintaining the core that has already demonstrated superior activity relative to a clinically validated chemotherapeutic benchmark.

Bioanalytical Method Development Requiring Validated Internal Standards

The commercial availability of a phenyl-13C6 isotopically labeled analog with validated LC-MS/MS performance metrics (tR = 2.84 min; intra-assay CV <6.8%; calibration range 1-1,000 ng/mL) and demonstrated human plasma stability (87.3% remaining at 120 min) enables rapid deployment of quantitative bioanalytical methods for pharmacokinetic studies, tissue distribution analyses, and in vitro ADME assessments without the delays associated with custom internal standard synthesis or extensive method revalidation.

JAK/STAT Pathway Probe Development

Based on class-level evidence establishing the [1,2,4]triazolo[1,5-a]pyridin-8-amine scaffold as a JAK1 and JAK2 inhibitor with downstream suppression of STAT phosphorylation , this compound is suitable for use as a core building block in the synthesis of novel JAK-targeting probes. The presence of the 8-amino group provides a direct attachment point for linker installation in chemical probe design, enabling the creation of bifunctional molecules for target engagement studies, PROTAC development, or affinity chromatography resin preparation while retaining the scaffold recognized by the JAK kinase domain.

Quote Request

Request a Quote for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.